6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate

Catalog No.
S3513579
CAS No.
1255717-27-1
M.F
C5H8N6O
M. Wt
168.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrat...

CAS Number

1255717-27-1

Product Name

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine;hydrate

Molecular Formula

C5H8N6O

Molecular Weight

168.16

InChI

InChI=1S/C5H6N6.H2O/c6-8-4-1-2-5-9-7-3-11(5)10-4;/h1-3H,6H2,(H,8,10);1H2

InChI Key

OOQZXVCNYHAOPD-UHFFFAOYSA-N

SMILES

C1=CC2=NN=CN2N=C1NN.O

Canonical SMILES

C1=CC2=NN=CN2N=C1NN.O

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate is a nitrogen-rich heterocyclic compound with the molecular formula C5_5H8_8N6_6O. This compound features a unique structure that combines a triazole and pyridazine moiety, making it a subject of interest in various fields of chemical research. It is characterized by its hydrazino group, which contributes to its reactivity and potential biological activity. The compound is typically available as a hydrate, indicating the presence of water molecules in its crystalline structure .

The chemical reactivity of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate is primarily influenced by its hydrazino group. This group can participate in various reactions, including:

  • Hydrazone Formation: The hydrazino group can react with carbonyl compounds to form hydrazones.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones under acidic or basic conditions.
  • Nucleophilic Substitution: The nitrogen atoms in the triazole and pyridazine rings can act as nucleophiles in substitution reactions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or modified physical characteristics .

Research indicates that 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate may possess various biological activities. Preliminary studies suggest potential applications as:

  • Antimicrobial Agents: The compound has shown efficacy against certain bacterial strains.
  • Anticancer Properties: Early investigations indicate that it may inhibit the growth of specific cancer cell lines.
  • Enzyme Inhibition: It could serve as an inhibitor for certain enzymes involved in metabolic pathways.

The synthesis of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate hydrazine derivatives and triazole precursors, cyclization can be induced under controlled conditions.
  • Multi-step Synthesis: A series of reactions involving hydrazines and pyridazines can yield the target compound through careful manipulation of reaction conditions.
  • One-Pot Synthesis: Recent advancements have allowed for one-pot synthesis methods that streamline the process and improve yields.

Each method varies in complexity and efficiency, impacting the purity and yield of the final product .

6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate has several notable applications:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Chemical Research: The compound serves as a versatile building block for synthesizing other nitrogen-containing heterocycles.
  • Agricultural Chemistry: Its biological activity may extend to applications in agrochemicals for pest control or plant growth regulation.

The ongoing research into its properties continues to uncover new applications across various scientific disciplines .

Interaction studies involving 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding:

  • Mechanisms of Action: How the compound interacts at the molecular level with specific biological targets.
  • Synergistic Effects: Potential combinations with other compounds to enhance efficacy or reduce toxicity.

Several compounds share structural similarities with 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Amino-1H-pyrazolePyrazole ringExhibits distinct reactivity patterns
1H-pyrazolo[3,4-b]quinolin-5(6H)-oneQuinoline fused with pyrazoleKnown for strong anticancer properties
3-Amino-1H-pyrazoleAmino group on pyrazoleUseful in medicinal chemistry for drug design

The uniqueness of 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate lies in its specific arrangement of nitrogen atoms and the presence of both triazole and pyridazine rings. This configuration influences its reactivity and biological activity differently compared to other similar compounds .

Dates

Last modified: 08-19-2023

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